2,6-Di-tert-butylpyridine, polymer-bound

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Di-tert-butylpyridine, polymer-bound is a solid substance with a particle size of 200-400 mesh . It is used in the preparation of 2, 6-di-tert-butylpyridine hydrotriflate and as a proton scavenger to check the progress of the living polymerization of isobutylene . It is also associated with cerric ammonium nitrate and used in the alfa-enolation of aldehydes .

Synthesis Analysis

2,6-Di-tert-butylpyridine is prepared by the reaction of tert-butyllithium with pyridine . The synthesis is reminiscent of the Chichibabin reaction .Molecular Structure Analysis

The structure and conformational composition of 2,6-Di-tert-butylpyridine and products of its protonation have been computed using quantum chemical methods . Three conformers of 2,6-Di-tert-butylpyridine with similar stabilities were found .Chemical Reactions Analysis

Protonation of the three conformers leads to three products with similar stabilities . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated . The thermodynamic parameters of 2,6-Di-tert-butylpyridine reactions with hydrated hydroxonium ions H3O+ (H2O)n (n = 0–3) were computed .Physical And Chemical Properties Analysis

2,6-Di-tert-butylpyridine, polymer-bound is a solid substance with a particle size of 200-400 mesh . It is miscible with alcohol, acetone, and hexane, but immiscible with water .科学的研究の応用

Synthesis of Weak Nucleophilic Bases : A study by Balaban et al. (2004) explored the synthesis of bases similar to 2,6-di-tert-butylpyridine, highlighting their application as weak nucleophilic bases in organic syntheses (Balaban et al., 2004).

Living Cationic Polymerization : Kwon et al. (1994) demonstrated the use of 2,6-di-tert-butylpyridine in the living polymerization of styrene, signifying its role in achieving controlled molecular weight and narrow molecular weight distribution in polymers (Kwon et al., 1994).

Discrimination between Polymerization Initiation Mechanisms : Moulis et al. (1980) used 2,6-di-tert-butylpyridine to distinguish between different initiation mechanisms in cationic polymerization, providing a simple method to assess the relative importance of each pathway (Moulis et al., 1980).

Carbocationic Polymerization : Kennedy and Chou (1982) researched the impact of 2,6-di-tert-butylpyridine on carbocationic polymerization, revealing insights into molecular weights and distributions affected by this compound (Kennedy & Chou, 1982).

Isobutylene Polymerization : Barsan et al. (1998) investigated the role of 2,6-di-tert-butylpyridine in the polymerization of isobutylene, providing evidence of its influence on the carbocationic mechanism of polymerization (Barsan et al., 1998).

Quantifying External Acidity in Zeolites : Góra-Marek et al. (2014) employed 2,6-di-tert-butylpyridine to study the external acidity in hierarchical zeolites, demonstrating its effectiveness as a probe for quantitative investigation (Góra-Marek et al., 2014).

Reactivity Towards Carbocations : Dembiński et al. (1993) measured the reactivity of 2,6-di-tert-butylpyridine towards vinyl cations, providing insights into its use as a proton trap in cationic polymerizations (Dembiński et al., 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

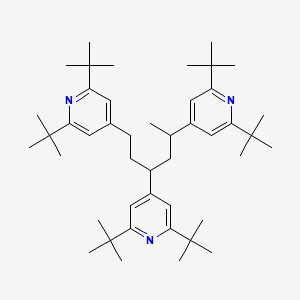

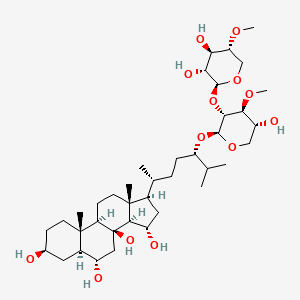

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSALSSLIIVPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746592 |

Source

|

| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107054-29-5 |

Source

|

| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)